

Mass Spectrometry of 4-Bromo-3-methylbutanal: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylbutanal

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This guide provides a comparative analysis of the mass spectrometric behavior of **4-bromo-3-methylbutanal** and its analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a valuable resource for the identification and characterization of these compounds.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data obtained for 3-methylbutanal and an isomer of the target compound, 4-bromo-2-methylbutanal. While experimental data for **4-bromo-3-methylbutanal** is not publicly available, the analysis of its unbrominated analogue and a positional isomer provides critical insights into its expected fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z) and Relative Intensities
3-Methylbutanal	C ₅ H ₁₀ O	86.13	44 (100%), 43 (60%), 29 (55%), 57 (40%), 41 (35%), 27 (30%), 86 (M ⁺ , 5%) [1] [2] [3]
4-Bromo-2-methylbutanal (Isomer)	C ₅ H ₉ BrO	165.03	58 (99.99%), 55 (59.70%), 41 (26.60%), 84 (24.70%), 56 (21.40%) [4]
4-Bromo-3-methylbutanal (Predicted)	C ₅ H ₉ BrO	165.03	M ⁺ and M ⁺ +2 peaks (~1:1 ratio), fragments from α-cleavage, β-cleavage, and loss of Br.

Predicted Fragmentation of 4-Bromo-3-methylbutanal

The mass spectrum of **4-bromo-3-methylbutanal** is expected to exhibit characteristic features of both aldehydes and halogenated compounds. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of roughly equal intensity separated by two mass units (M⁺ and M⁺+2).

Key predicted fragmentation pathways include:

- α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

- β -Cleavage: Fission of the bond between the α and β carbons, which can lead to the formation of various fragment ions.
- Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment at $[M-Br]^+$.
- McLafferty Rearrangement: A potential rearrangement involving the transfer of a γ -hydrogen to the carbonyl oxygen, followed by β -cleavage.

Experimental Protocols

The following is a representative protocol for the analysis of **4-bromo-3-methylbutanal** and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for volatile and halogenated organic compounds.

3.1. Sample Preparation

A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol. The typical concentration range for GC-MS analysis is 1-100 $\mu\text{g/mL}$.

3.2. Gas Chromatography (GC) Conditions

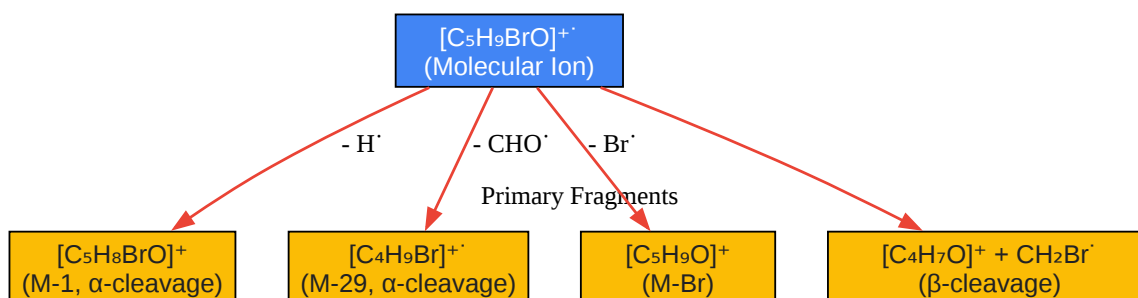
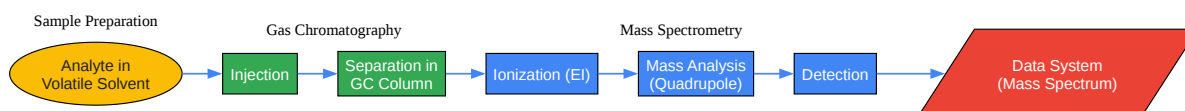
- Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C/min}$.
 - Final hold: Hold at 250 $^{\circ}\text{C}$ for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-300.
- Scan Rate: 2 scans/second.

Visualization of Mass Spectrometry Workflow and Fragmentation

The following diagrams illustrate the general workflow for GC-MS analysis and the predicted primary fragmentation pathways for **4-bromo-3-methylbutanal**.



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References

- 1. Butanal, 3-methyl- [webbook.nist.gov]
- 2. Butanal, 3-methyl- [webbook.nist.gov]
- 3. Butanal, 3-methyl- [webbook.nist.gov]
- 4. 4-Bromo-2-methylbutanal | C₅H₉BrO | CID 14342963 - PubChem [pubchem.ncbi.nlm.nih.gov]
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